tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a hydroxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole group is introduced via a substitution reaction, often using imidazole or its derivatives as the starting material.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Tert-butyl 4-hydroxy-4-(1H-pyrazol-2-yl)piperidine-1-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.